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Compound Name: 1H-Indazole-5-carbaldehyde

Cat. No.: B112364 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-indazole-3-carbaldehydes are crucial intermediates in medicinal chemistry, serving as

versatile building blocks for the synthesis of polyfunctionalized 3-substituted indazoles, which

are prominent in the development of kinase inhibitors.[1][2] The aldehyde functional group

allows for a wide range of subsequent chemical transformations, including Knoevenagel and

Wittig condensations, and the construction of other heterocyclic systems.[2][3] While direct

formylation of aromatic rings is often achieved through methods like the Vilsmeier-Haack

reaction, this approach is notably ineffective for the direct formylation at the C3 position of the

1H-indazole ring system.[3] To overcome this limitation, an efficient and optimized protocol has

been developed involving the nitrosation of indole precursors, which yields the desired 1H-

indazole-3-carbaldehydes under mild acidic conditions.[1][2] This method is applicable to both

electron-rich and electron-deficient indoles.[4]

Principle of the Method
The synthesis is achieved through the nitrosation of a corresponding indole derivative. The

reaction proceeds by generating a nitrosating agent in situ from sodium nitrite (NaNO₂) and

hydrochloric acid (HCl). An indole solution is then slowly added to this mixture. The subsequent

reaction cascade leads to the formation of the 1H-indazole-3-carbaldehyde. This reverse

addition procedure under slightly acidic conditions is key to obtaining high yields and

minimizing side reactions.[2]
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Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various

1H-indazole-3-carbaldehyde derivatives from their corresponding indole precursors using the

optimized nitrosation protocol.

Starting
Indole

Reagents &
Solvents

Temperatur
e (°C)

Time (h) Yield (%) Reference

1H-Indole
NaNO₂, HCl,

DMF, H₂O

0 → Room

Temp
3 75% [3]

5-Bromo-1H-

indole

NaNO₂, HCl,

DMF, H₂O

0 → Room

Temp
3 85% [3]

5-Methoxy-

1H-indole

NaNO₂, HCl,

DMF, H₂O
0 → 50 5 91% [3]

5-Benzyloxy-

1H-indole

NaNO₂, HCl,

DMF, H₂O
0 → 50 3 91% [3]

5-Nitro-1H-

indole

NaNO₂, HCl,

DMF, H₂O
0 → 80 6 77% [2]

6-Nitro-1H-

indole

NaNO₂, HCl,

H₂O
20 1.5 77% [5]

Indole-5-

carbaldehyde

NaNO₂, HCl,

DMF, H₂O

Room Temp

→ 50
18 65% [2]

Experimental Protocol
This protocol is adapted from the general procedure described by Godeau et al.[4]

Materials:

Indole derivative (1.0 equiv)

Sodium nitrite (NaNO₂) (8.0 equiv)
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2 N Hydrochloric acid (HCl)

Dimethylformamide (DMF)

Deionized water

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer

and under an argon atmosphere, dissolve sodium nitrite (8.0 equiv) in deionized water and

DMF. Cool the solution to 0 °C in an ice bath.

Acidification: Slowly add 2 N aqueous HCl (7.0 equiv for nitro-indoles, ~2.7 equiv for others)

to the cooled NaNO₂ solution.[2][4] Maintain the temperature at 0 °C and stir the mixture for

10 minutes.

Preparation of Indole Solution: In a separate flask, dissolve the starting indole (1.0 equiv) in

DMF.

Reaction: Add the indole solution dropwise to the nitrosating mixture at 0 °C over a period of

2 hours using a syringe pump.

Reaction Progression: After the addition is complete, allow the reaction to proceed. The

required temperature and time will vary depending on the electronic properties of the indole

substrate (see table above). For electron-rich indoles, stirring at room temperature or gentle

heating to 50 °C may be sufficient, while electron-poor indoles, such as nitro derivatives, may

require heating up to 80 °C for full conversion.[4]

Work-up: Upon completion, cool the reaction mixture to room temperature and extract the

product with ethyl acetate (3x).
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Washing: Wash the combined organic layers with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel to yield the

pure 1H-indazole-3-carbaldehyde.

Alternative Formylation Methods
Several classical formylation methods have been investigated for the synthesis of indazole-3-

carbaldehydes. However, they often prove ineffective for the direct formylation of the 1H-

indazole core.

Vilsmeier-Haack Reaction: The direct Vilsmeier-Haack formylation (using POCl₃/DMF) at the

C3 position of 1H-indazoles is generally ineffective.[3][6]

Duff Reaction: This method, which uses hexamethylenetetramine, has also been reported to

yield only trace amounts of the desired product when attempted with 2H-indazoles,

suggesting it is not an efficient route.[7][8]

Rieche Formylation: This reaction uses dichloromethyl methyl ether and a Lewis acid like

TiCl₄ to formylate electron-rich aromatic compounds.[9][10] Its specific applicability and

efficiency for 1H-indazole require further investigation but it represents another potential,

albeit less common, pathway.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1H-indazole-3-

carbaldehyde via the nitrosation of indole.
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Preparation of Reagents

Reaction

Work-up & Purification

1. Dissolve NaNO₂ in H₂O/DMF

2. Add HCl at 0°C
(Nitrosating Mixture)

4. Slow Addition of
Indole Solution at 0°C

3. Dissolve Indole
in DMF

5. Stirring & Heating
(RT to 80°C)

6. Aqueous Work-up
& EtOAc Extraction

7. Column Chromatography

Final Product:
1H-Indazole-3-carbaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1H-indazole-3-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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